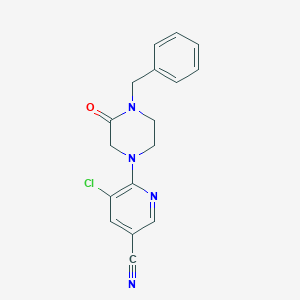![molecular formula C8H10OS B2587888 [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol CAS No. 2470279-98-0](/img/structure/B2587888.png)
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol” is a chemical compound with a unique structure that enables various applications, including drug synthesis, material science, and catalysis. It has a CAS Number of 138150-19-3 and a molecular weight of 154.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10OS/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 . This indicates that the compound contains carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
It is stored at a temperature of -10 degrees Celsius . More specific physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally or found in specialized chemical databases.
科学的研究の応用
Polymer Solar Cells Enhancement
Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells. The incorporation of thiophene-based compounds, in conjunction with methanol solvent treatment, leads to improved charge-transport properties, accelerated charge extraction, and reduced charge recombination. This results in a simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor in devices, indicating the critical role of methanol and thiophene derivatives in the advancement of solar cell technology (Zhou et al., 2013).
Biological Activities and Material Applications
Substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects. Additionally, polymeric thiophenes have found applications in electronics as components in thin-film transistors, organic field-effect transistors, and solar cells. This demonstrates the versatile applications of thiophene derivatives in both life sciences and materials engineering (Nagaraju et al., 2018).
Catalytic Reactions and Synthesis
The use of methanol as both a solvent and reactant in catalytic reactions for the synthesis of various chemical compounds highlights its importance in organic synthesis. For instance, RuCl3-catalyzed N-methylation of amines using methanol demonstrates a clean and cost-competitive method for producing N-methylated products, showcasing methanol's role in facilitating key synthetic transformations (Sarki et al., 2021).
Methanol in Biological Systems
Research on the conversion of methanol to specialty chemicals in Escherichia coli underscores the potential of methanol as a substrate for biological production. Engineering E. coli to utilize methanol opens avenues for the biosynthesis of valuable chemicals, indicating the potential for integrating methanol into biotechnological applications (Whitaker et al., 2017).
Methanol's Role in Energy Technologies
Methanol is a promising energy carrier for hydrogen production, with applications in direct methanol fuel cells for power production. The conversion of methanol into complex chemicals and its use in energy technologies highlight its importance as a versatile and sustainable resource (Dalena et al., 2018).
Safety and Hazards
The compound has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQDVSAYSKRJPN-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

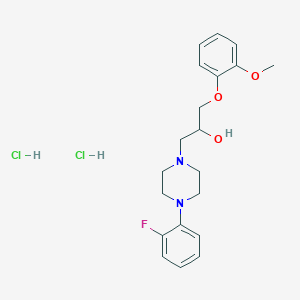

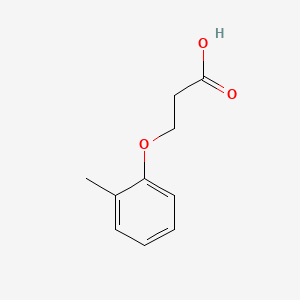

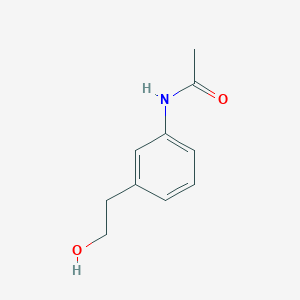
![ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2587815.png)
![2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2587817.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2587818.png)
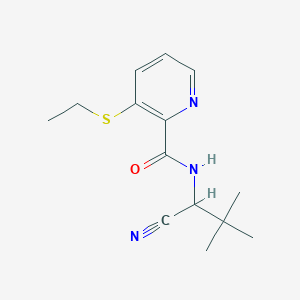

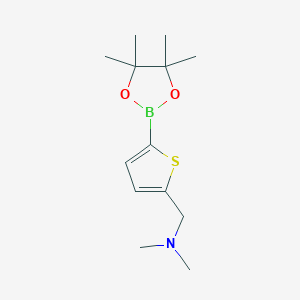
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

